1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole
Description
Properties
CAS No. |
71190-29-9 |
|---|---|
Molecular Formula |
C12H13NS |
Molecular Weight |
203.31 g/mol |
IUPAC Name |
1,3-dimethyl-6-methylsulfanylcyclohepta[c]pyrrole |
InChI |
InChI=1S/C12H13NS/c1-8-11-6-4-10(14-3)5-7-12(11)9(2)13-8/h4-7H,1-3H3 |
InChI Key |
MJNDUENALLGQHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC=C2C(=N1)C)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable diketone with an amine, followed by cyclization and introduction of the methylsulfanyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiolates or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Cyclohepta[b]pyrrole Derivatives
describes two hexahydro-cyclohepta[b]pyrrole derivatives:
2-Benzyl-1,5,6,7,8,9-hexahydro-cyclohepta[b]pyrrole : Features a benzyl substituent, synthesized via Ir@SiCN-catalyzed reactions (75% yield). Molecular weight: 225.33 g/mol.
2-sec-Butyl-1,5,6,7,8,9-hexahydro-cyclohepta[b]pyrrole : Substituted with a sec-butyl group (77% yield). Molecular weight: 191.31 g/mol.
Comparison :
Cyclohepta[b]pyran Derivatives
highlights 92 cyclohepta[b]pyran derivatives, which replace the pyrrole nitrogen with an oxygen atom. These compounds are biosynthesized by fungi and plants and exhibit diverse bioactivities, including antimicrobial and anticancer properties.
Comparison :
- The oxygen atom in pyran derivatives increases polarity and hydrogen-bonding capacity compared to pyrrole’s nitrogen. This difference may alter solubility and bioavailability.
- Biological activity data for cyclohepta[b]pyrans (e.g., antifungal effects) suggest that the target compound’s pyrrole core could similarly serve as a pharmacophore, though direct evidence is lacking .
Sulfur-Containing Analogs
Brasilianoid D (Cyclohepta[c]furan Derivative)
describes Brasileanoid D, a methyl ester with a methylsulfanyl-like moiety (3,4-dioxo group). Key properties include:
Comparison :
- The target compound’s methylsulfanyl group is less oxidized than Brasileanoid D’s dioxo substituents, likely resulting in lower polarity and higher lipophilicity.
- Optical activity in Brasileanoid D ([α]20 = −60°) suggests chiral centers, which may also exist in the target compound depending on its stereochemistry .
Patent-Derived Sulfonamide/Sulfonate Analogs
and list compounds like 1-cyclohexyl-3-(4-(methylsulfonyl)phenyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine, which feature sulfonyl groups.
Comparison :
- Sulfonyl (-SO₂-) groups are strongly electron-withdrawing, contrasting with the electron-donating methylsulfanyl (-SMe) group. This difference impacts reactivity (e.g., electrophilic substitution) and metabolic stability .
Pharmaceutical Relevance: Loratadine-Related Compounds
details Loratadine-related benzo[5,6]cyclohepta[b]pyridine derivatives, such as 8-Chloro-5,6-dihydro-11-(N-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine. These are antihistamines with clinical applications.
Comparison :
- The target compound lacks the aromatic benzo-fused ring and chlorine substituent found in Loratadine analogs, which are critical for receptor binding in antihistamines. However, the methylsulfanyl group may offer novel interaction sites for drug design .
Biological Activity
1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole is a compound of increasing interest in the field of medicinal chemistry, particularly for its diverse biological activities. This article synthesizes available research findings related to the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole belongs to the class of pyrrole derivatives, which are known for their significant pharmacological properties. The presence of the methylsulfanyl group enhances its biological activity by potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research has shown that various pyrrole derivatives exhibit antimicrobial properties. For instance, compounds similar to 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall below 10 µg/mL, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole | S. aureus | <10 |
| Similar Pyrrole Derivative | E. coli | <10 |
| Pyrrolomycin A | Bacillus subtilis | 0.5 |
| 2-Methyl-1,3,5-trisubstituted pyrroles | Candida albicans | <5 |
Anticancer Activity
The anticancer potential of 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole has been explored in various studies. It has been noted to exhibit significant antiproliferative effects against several cancer cell lines including A549 (lung cancer), with IC50 values ranging from nanomolar to micromolar concentrations .
Case Study: Cytotoxicity Against A549 Cells
A study conducted on the cytotoxic effects of this compound revealed:
- Cell Line : A549 (human lung carcinoma)
- IC50 Value : Approximately 5 µM
- Mechanism : Induction of apoptosis through mitochondrial pathways.
Anti-inflammatory Activity
Pyrrole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. The selectivity ratio for COX-2 inhibition is particularly noteworthy as it suggests potential applications in treating inflammatory diseases with reduced side effects compared to non-selective NSAIDs .
Q & A
Q. What are the optimal synthetic routes for 1,3-dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole, and how do reaction conditions influence yield?
The synthesis of polycyclic pyrrole derivatives often involves cycloaddition, alkylation, or sulfanylation steps. For example, cyclohepta[b]pyrrole derivatives can be synthesized via high-pressure-assisted reactions or cyclization of intermediates like ethyl 1-substituted-8-oxo-hexahydrocyclohepta[b]pyrrole carboxylates . Key parameters include temperature (e.g., 60–80°C for sulfanylation), solvent polarity (DMF or dioxane for solubility), and catalyst choice (e.g., 1-methylimidazole for regioselectivity). Yields typically range from 70% to 97% under optimized conditions .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- X-ray crystallography : Single-crystal studies (e.g., Bruker SMART/SAINT systems) reveal bond lengths (mean σ(C–C) = 0.003 Å) and dihedral angles (e.g., −179.41° for ring puckering) .
- NMR/IR/MS : -NMR detects methylsulfanyl protons (δ 2.35–2.71 ppm), while IR confirms C=S (1080–1120 cm) and pyrrole C-N (1580–1610 cm) stretches. MS data (e.g., m/z 472 [M]) validate molecular weight .
Q. What strategies improve the solubility of this compound for in vitro assays?
Derivatization with polar groups (e.g., hydroxyl or carboxyl) or use of co-solvents (DMSO/water mixtures) enhances solubility. For example, N,N’-dialkyl analogs of pyrrolo[3,4-c]pyrrole-1,4-diones show improved solubility in THF and DMF .
Advanced Research Questions
Q. How do reaction mechanisms differ between traditional and high-pressure-assisted syntheses?
High-pressure conditions (1–3 GPa) accelerate [3+2] cycloadditions by lowering activation energy, favoring endo transition states. This method reduces side reactions (e.g., dimerization) compared to thermal approaches, as seen in cyclohepta[b]pyridine derivatives . Mechanistic studies using DFT calculations (e.g., B3LYP/6-31G*) can map electron density shifts during sulfanylation .
Q. How should researchers resolve contradictions in spectroscopic data across studies?
Contradictions often arise from solvent effects or tautomerism. For example, -NMR shifts for methylsulfanyl groups vary between 30–32 ppm in CDCl vs. 28–30 ppm in DMSO-d. Cross-validation with X-ray data (e.g., R-factor < 0.05) and controlled solvent experiments are critical .
Q. What challenges arise during scale-up, and how can they be mitigated?
Scale-up issues include purification of regioisomers and exothermic side reactions. Flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (dioxane/DMF mixtures) improves purity. Process analytical technology (PAT) monitors intermediates in real-time .
Q. How do substituents influence the compound’s electronic properties and bioactivity?
Methylsulfanyl groups increase electron density at the pyrrole core, enhancing π-π stacking in biological targets. SAR studies on analogs (e.g., 3,6-diphenyl derivatives) show that electron-withdrawing groups (Cl, NO) improve binding to enzymes like 5-HT receptors .
Q. What computational tools predict degradation pathways under physiological conditions?
Molecular dynamics (MD) simulations (AMBER or GROMACS) model hydrolysis of the methylsulfanyl group in aqueous buffers. QSPR models correlate logP values with oxidative stability, guiding storage conditions (e.g., inert atmosphere, −20°C) .
Methodological Guidelines
- Synthetic Protocols : Follow ICH Q11 guidelines for critical quality attributes (CQAs) like enantiomeric excess (>98%) .
- Data Reporting : Include crystallographic CIF files, NMR raw data (FID files), and HRMS spectra with ±5 ppm accuracy .
- Ethical Compliance : Adhere to OECD 423 guidelines for acute toxicity screening in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
